molecular formula C24H20F3NS B2453638 1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole CAS No. 681276-35-7

1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole

Cat. No.: B2453638
CAS No.: 681276-35-7
M. Wt: 411.49
InChI Key: RVDNSERNKGBFFJ-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole is a useful research compound. Its molecular formula is C24H20F3NS and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Classification

Indoles, including derivatives like 1-(2-methylbenzyl)-3-((3-(trifluoromethyl)benzyl)thio)-1H-indole, are pivotal in organic chemistry due to their prevalence in natural products and drugs. The synthesis of indoles has been a major area of research, with multiple methods developed over the years. A comprehensive review classifies indole syntheses into nine strategic approaches, highlighting the versatility and complexity of constructing the indole nucleus. This classification helps in understanding the synthetic pathways for indoles and their derivatives, facilitating the discovery of new compounds with potential applications in various fields (Taber & Tirunahari, 2011).

Environmental Impact of Indole Derivatives

The occurrence, fate, and behavior of indole derivatives in aquatic environments have been subjects of environmental research. These compounds, often found in industrial effluents and pharmaceutical discharges, exhibit complex behaviors in water bodies, affecting both water quality and aquatic life. Studies on specific indole derivatives like parabens (which share chemical similarities with certain indole derivatives) have shown their persistence and biodegradability in aquatic environments, underscoring the need for monitoring and mitigating their environmental impact (Haman et al., 2015).

Indole Derivatives in Catalysis

Indole derivatives play a significant role in catalysis, particularly in the functionalization of saturated C-H bonds. Metalloporphyrin catalysts have been used for the selective functionalization of C-H bonds, including hydroxylation, amination, and carbenoid insertion. This area of research is critical for the development of new synthetic methodologies that are more efficient and selective, with potential applications in the synthesis of complex organic molecules (Che et al., 2011).

Indole Derivatives in Antiviral Research

Indole-containing compounds have been extensively explored for their antiviral properties. The structural similarity of indoles to peptides allows them to bind reversibly to enzymes, making them promising candidates for antiviral drug development. Recent developments in this area have focused on the synthesis and evaluation of indole derivatives against a range of viral targets, highlighting their potential as novel antiviral agents (Zhang, Chen, & Yang, 2014).

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3NS/c1-17-7-2-3-9-19(17)14-28-15-23(21-11-4-5-12-22(21)28)29-16-18-8-6-10-20(13-18)24(25,26)27/h2-13,15H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDNSERNKGBFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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